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The table below summarizes the key characteristics of Berzosertib's metabolism and its interaction with the

CYP3A4 enzyme.

Aspect Description and Quantitative Data

Primary Clearance
Mechanism

Extensive metabolism, mainly mediated by CYP3A4 [1].

Mass Balance
Recovery

Mean total recovery of drug-related material in urine and feces was 89.5%
by Day 14 after a single IV dose. Distribution was feces: 73.7% and urine:
15.8% [2].

Circulating
Components in
Plasma

Unchanged Berzosertib constituted only ~22% of total drug-related material.
Circulating metabolites accounted for ~78%, with the inactive metabolite M11
being the major one (28.2% of drug-related material) [2].

Pharmacokinetic (PK)
Interaction

Population PK analysis concluded no clinically significant PK interaction
between Berzosertib and gemcitabine, cisplatin, or carboplatin [1].
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The following diagram illustrates the primary metabolic pathway of Berzosertib, integrating the quantitative

data from mass balance and pharmacokinetic studies.
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Experimental Protocols for Metabolism and DDI
Studies

For researchers aiming to investigate Berzosertib's metabolism and potential drug-drug interactions (DDIs),

here are detailed methodologies based on the cited literature.

Human Mass Balance and Metabolite Profiling

This protocol is based on the Phase 1 open-label study designed to assess the mass balance, metabolism, and

excretion of Berzosertib [2].

Objective: To determine the routes of excretion, total recovery, and metabolic profile of Berzosertib
in humans.

Study Design:
Subjects: Patients with advanced solid tumors.

Dosing: A single intravenous dose of 210 mg/m² Berzosertib containing approximately 3 µCi
of [¹⁴C]Berzosertib (radioactive microtracer).

Sample Collection:
Blood/Plasma: Serial samples collected up to 168 hours post-dose for pharmacokinetic

analysis and metabolite profiling.
Urine and Feces: Total collections at pre-defined intervals until discharge criteria are met

(e.g., ≥85% total radioactivity recovered).
Bioanalytical Methods:

Total Radioactivity: Quantified in plasma, whole blood, urine, and feces using Accelerator
Mass Spectrometry (AMS).
Berzosertib and Metabolite Concentrations: Quantified using validated liquid
chromatography-mass spectrometry (LC-MS/MS) methods.

Metabolite Profiling: Metabolites in plasma and excreta are identified using LC-MS/MS and by
comparing their chromatographic patterns to synthetic standards.

Assessing CYP3A4-Mediated Drug-Drug Interactions (DDIs)

While the search results indicate that Berzosertib is metabolized by CYP3A4, a standard experimental

approach to confirm and characterize this interaction is through a Physiologically Based Pharmacokinetic

(PBPK) modeling strategy, as discussed in the literature [3] [1].
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Objective: To predict the clinical relevance of DDIs between Berzosertib and CYP3A4

inhibitors/inducers.
Workflow:

Data Preparation: Gather in vitro data on Berzosertib's physicochemical properties and
ADME parameters (e.g., CYP3A4 inhibition/induction potential, metabolic stability in human

liver microsomes).
Model Development: Use PBPK software (e.g., Simcyp, PK-Sim) to build a model

incorporating the gathered data and known human physiology.
Calibration & Validation: Calibrate the model by fitting it to existing clinical PK data from

phase I trials (e.g., plasma concentration-time profiles). Validate the model by comparing its
predictions to other clinical datasets.

Simulation: Use the validated model to simulate clinical scenarios, such as co-administration
of Berzosertib with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin),

to predict the magnitude of change in Berzosertib exposure (AUC, Cmax).

PBPK Modeling Workflow for DDI Prediction

1. Data Preparation
(In vitro ADME data,

Physicochemical Properties)

2. Model Development
(Build model in PBPK platform)

3. Calibration & Validation
(Fit to clinical PK data)

4. DDI Simulation
(Predict exposure changes with

CYP3A4 inhibitors/inducers)
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Clinical DDI Risk: Based on current evidence, Berzosertib is a victim drug of CYP3A4. Co-

administration with strong CYP3A4 inducers or inhibitors could significantly alter its plasma
concentrations, though formal clinical DDI studies are recommended to confirm this [1].

Combination Therapy PK: The population PK analysis provides strong evidence that Berzosertib's
pharmacokinetics are not altered by co-administration with gemcitabine, cisplatin, or carboplatin. This

means the dosing schedule established for these combinations is pharmacokinetically sound [1].
Metabolite Monitoring: Be aware that the majority of circulating drug-related material in plasma

consists of metabolites, primarily the inactive M11. This should be considered when interpreting total
drug exposure in preclinical or clinical studies [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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